molecular formula C28H23N5O2S B12033911 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12033911
M. Wt: 493.6 g/mol
InChI Key: VXWKQTCPQMNIQF-UHFFFAOYSA-N
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Description

2-{[4-(4-Methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-methylphenyl substituent on the 4-position of the triazole ring, a pyridin-4-yl group on the 5-position, and a 4-phenoxyphenyl moiety attached to the acetamide nitrogen.

Properties

Molecular Formula

C28H23N5O2S

Molecular Weight

493.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C28H23N5O2S/c1-20-7-11-23(12-8-20)33-27(21-15-17-29-18-16-21)31-32-28(33)36-19-26(34)30-22-9-13-25(14-10-22)35-24-5-3-2-4-6-24/h2-18H,19H2,1H3,(H,30,34)

InChI Key

VXWKQTCPQMNIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent under alkaline conditions . This is followed by the acylation of the resulting intermediate with 4-phenoxyphenylacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

S-Alkylation of Triazole-Thiol Precursors

The sulfanyl group (-S-) is introduced via nucleophilic substitution. For example:

  • Precursor : 4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-N-(4-phenoxyphenyl)acetamide in alkaline medium (e.g., cesium carbonate in DMF) .

  • Conditions : Room temperature, 24-hour reaction time.

  • Yield : ~61% after recrystallization .

Reduction of Ketone Intermediates

Intermediate ketones (e.g., 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one) are reduced to secondary alcohols using NaBH₄ in ethanol at 45–50°C .

Reaction StepReagents/ConditionsYield
S-AlkylationCs₂CO₃, DMF, RT, 24 h61%
Ketone ReductionNaBH₄, ethanol, 45–50°C, 1.25 h57%

Triazole Ring

  • Electrophilic Substitution : The 1,2,4-triazole core undergoes electrophilic substitution at the N1 and N2 positions under acidic conditions.

  • Cycloaddition : Reacts with dipolarophiles (e.g., nitriles) to form fused heterocycles.

Sulfanyl Group (-S-)

  • Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives with oxidizing agents like H₂O₂ or mCPBA.

  • Nucleophilic Substitution : Participates in thiol-disulfide exchange reactions with alkyl halides or thiols.

Acetamide Moiety

  • Hydrolysis : Cleaved under acidic or basic conditions to yield carboxylic acids or amines.

  • Acylation/Deacylation : Reacts with acyl chlorides or undergoes deprotection using TFA.

Mechanism of S-Alkylation

The thiol group attacks the electrophilic carbon of the bromoacetamide, facilitated by a base (e.g., Cs₂CO₃) that deprotonates the thiol. DMF stabilizes the transition state via polar aprotic effects .

Oxidation Pathways

Controlled oxidation of the sulfanyl group produces sulfoxides, which are stabilized by resonance within the triazole ring. Over-oxidation to sulfones requires stronger agents like KMnO₄.

Biological Interactions

The acetamide group forms hydrogen bonds with biological targets (e.g., enzymes), while the triazole ring engages in π-π stacking with aromatic residues. Modifications to the sulfanyl group alter binding affinity.

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) environments.

  • Thermal Degradation : Decomposes above 200°C, releasing SO₂ and CO₂.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has been studied for its effectiveness against various fungal strains. Research indicates that triazoles can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, studies have shown that certain triazole derivatives exhibit enhanced antifungal activity compared to traditional agents like azoles and fluconazole, making them promising candidates for antifungal therapy .

Antibacterial Properties

The antibacterial potential of this compound has also been investigated. Triazole derivatives have demonstrated significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that some synthesized triazole hybrids possess minimum inhibitory concentrations (MIC) comparable to or even lower than those of established antibiotics, suggesting their potential as new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of triazole compounds. Variations in substituents on the phenyl rings and the triazole moiety can significantly influence biological activity. For example, modifications that enhance lipophilicity or alter electronic properties have been shown to improve antibacterial and antifungal activities .

Case Study 1: Antifungal Efficacy

In a comparative study involving various triazole derivatives, 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide exhibited superior antifungal activity against strains such as Candida albicans and Aspergillus niger when tested at concentrations as low as 50 μg/mL .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it had an MIC ranging from 0.5 to 2 μg/mL against MRSA strains, outperforming several commercially available antibiotics .

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Triazole Ring Substituents

  • Allyl/ethyl groups (Compounds ) : Introduce flexibility but may reduce metabolic stability compared to aromatic substituents.
  • For example, the 4-amino derivative in exhibited anti-exudative activity comparable to diclofenac sodium .

Acetamide Phenyl Substituents

  • 2-Ethoxy/4-methoxy groups (Compounds ) : Electron-donating groups improve solubility but may reduce receptor binding compared to bulkier substituents.

Biological Activity

The compound 2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS No. 499124-61-7) is a novel derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H23N5O2SC_{28}H_{23}N_{5}O_{2}S with a molecular weight of approximately 493.59 g/mol. The structure features a triazole ring bonded to a phenoxyphenyl acetamide moiety, which is critical for its biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives, including the compound . Research indicates that derivatives with similar structures exhibit significant activity against various bacterial strains. For instance, compounds from the triazole family have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity (Zone of Inhibition in mm)
Triazole AStaphylococcus aureus20
Triazole BEscherichia coli18
Target CompoundMultiple strainsNot yet fully characterized

Note: Specific data for the target compound is limited but inferred from related studies .

Anti-inflammatory Activity

The anti-inflammatory potential of 1,2,4-triazole derivatives has been widely studied. In vitro assays using peripheral blood mononuclear cells (PBMCs) demonstrated that compounds with similar structures can significantly inhibit cytokine production, particularly Tumor Necrosis Factor-alpha (TNF-α).

In a recent study:

  • Compounds showed a reduction in TNF-α levels by 44–60% at concentrations ranging from 50 to 100 µg/mL .
  • The most effective derivatives were noted to have specific substitutions on the triazole ring that enhanced their inhibitory effects on inflammatory markers .

Anticancer Activity

The anticancer properties of triazole derivatives are also notable. Research has indicated that certain compounds can induce cytotoxic effects in cancer cell lines. For example:

Cell Line IC50 (µM) Compound Tested
MCF-7 (Breast Cancer)15Triazole A
HeLa (Cervical Cancer)20Target Compound

The target compound's specific activity remains to be fully elucidated; however, its structural analogs have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study 1: Antimicrobial Screening

A recent study synthesized several new triazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results indicated that while some compounds exhibited moderate activity, others demonstrated significant inhibition comparable to established antibiotics .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of various triazole derivatives on LPS-stimulated PBMCs. The results highlighted that specific substitutions on the triazole ring led to enhanced inhibition of pro-inflammatory cytokines, suggesting a mechanism worth exploring further for therapeutic applications .

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers validate its purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves refluxing equimolar amounts of substituted oxazolones and triazole-thiol intermediates in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours. Post-reaction, excess pyridine is distilled off, and the product is purified via recrystallization from ethanol .
  • Validation :
    Purity can be confirmed using HPLC (>95%) and spectral techniques (¹H/¹³C NMR, IR). For example, the triazole ring protons typically resonate at δ 8.2–8.5 ppm in ¹H NMR, while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and confirms the acetamide backbone .
  • X-ray crystallography : Resolves the triazole ring geometry and sulfur bonding motifs. For analogous triazole-acetamides, C–S bond lengths range from 1.75–1.82 Å, and dihedral angles between triazole and phenyl groups are ~45–60° .
    • Table 1 : Key spectral markers for structural validation:
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyridinyl protons7.5–8.5120–135 (C=N)
Acetamide carbonyl-168–172
Triazole C–S-125–130

Q. What initial biological screening models are appropriate for evaluating its bioactivity?

  • Methodology :
  • Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <50 µM indicating potency .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays. Triazole derivatives often show competitive inhibition with Kᵢ values in the nM–µM range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodology :
  • Catalyst screening : Replace zeolite (Y-H) with milder bases like K₂CO₃ or DBU to reduce side reactions.
  • Temperature modulation : Lowering the reaction temperature to 100–120°C with microwave assistance reduces decomposition .
    • Table 2 : Yield optimization under varying conditions:
CatalystTemperature (°C)Yield (%)
Zeolite (Y-H)15065–70
K₂CO₃12075–80
DBU100 (microwave)85–90

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Methodology :
  • SAR studies : Replace the 4-phenoxyphenyl group with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups. For example, chloro-substituted analogs show 2–3× higher antiproliferative activity due to enhanced cellular uptake .
  • Triazole ring modifications : Introducing bulkier groups (e.g., cycloheptyl) increases steric hindrance, reducing binding to hydrophobic enzyme pockets .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

  • Methodology :
  • Standardize assay protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Validate target engagement : Use SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., EGFR) and rule off-target effects .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

Q. What are the potential molecular targets and mechanisms of action for this compound?

  • Hypothesis : Triazole-acetamides often target kinases or DNA repair enzymes. For example:
  • EGFR inhibition : Competes with ATP binding via triazole-thiol interactions, as seen in pyridinyl-triazole analogs .
  • Topoisomerase II inhibition : Intercalates DNA via the planar phenoxyphenyl group, inducing apoptosis .
    • Experimental validation :
      Use siRNA knockdown or CRISPR-Cas9 models to confirm target dependency.

Q. What advanced analytical methods ensure long-term stability and purity in storage?

  • Methodology :
  • Stability studies : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH for 6 months).
  • Impurity profiling : Identify hydrolytic byproducts (e.g., free thiols) using HRMS and quantify via HPLC-DAD .

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